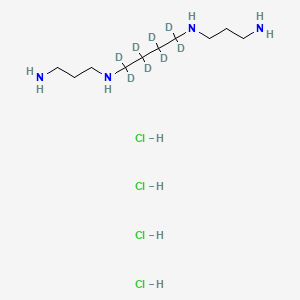

Spermine-butane-d8 tetrahydrochloride

Beschreibung

Spermine-butane-d8 tetrahydrochloride (CAS 1173022-85-9) is a deuterated derivative of spermine, a naturally occurring polyamine involved in cellular processes such as DNA stabilization, apoptosis regulation, and ion channel modulation . The deuterium substitution on the butane chain enhances its utility in metabolic tracing and pharmacokinetic studies, as the isotopic label allows precise tracking via mass spectrometry. This compound is primarily used in research settings, particularly in molecular biology and drug development, where stable isotope-labeled analogs are critical for quantitative assays .

Eigenschaften

IUPAC Name |

N,N'-bis(3-aminopropyl)-1,1,2,2,3,3,4,4-octadeuteriobutane-1,4-diamine;tetrahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H26N4.4ClH/c11-5-3-9-13-7-1-2-8-14-10-4-6-12;;;;/h13-14H,1-12H2;4*1H/i1D2,2D2,7D2,8D2;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDKUDAXZWHPFH-XDLCHPJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCN)CNCCCN.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])NCCCN)C([2H])([2H])NCCCN.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H30Cl4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30703032 | |

| Record name | N~1~,N~4~-Bis(3-aminopropyl)(~2~H_8_)butane-1,4-diamine--hydrogen chloride (1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30703032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173022-85-9 | |

| Record name | N~1~,N~4~-Bis(3-aminopropyl)(~2~H_8_)butane-1,4-diamine--hydrogen chloride (1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30703032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173022-85-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wissenschaftliche Forschungsanwendungen

Chemistry

Spermine-butane-d8 tetrahydrochloride serves as a reagent in organic synthesis and acts as a building block for more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Can undergo oxidation reactions with agents like hydrogen peroxide.

- Reduction : Reduction reactions can be performed using lithium aluminum hydride.

- Substitution : Involves replacing atoms or groups within the compound.

Molecular Biology

The compound plays a crucial role in molecular biology, particularly in studies involving DNA and chromatin structure:

- DNA Interaction : It stabilizes DNA structures, facilitating the precipitation and isolation of DNA from aqueous solutions, which is essential for genetic studies.

| Application | Description |

|---|---|

| DNA Precipitation | Aids in isolating DNA from solutions |

| Chromatin Studies | Aggregates chromatin for structural analysis |

| Gene Transfer | Acts as a building block for gene transfer agents |

Medicine

In medical research, this compound has been investigated for its potential as a biomarker in cancer detection:

- A study indicated that urinary spermine levels could differentiate prostate cancer from non-cancerous conditions, suggesting its utility in diagnostics .

Case Study 1: Prostate Cancer Detection

A pilot study explored the role of urinary spermine as a biomarker for prostate cancer (PCa). The study involved 165 patients undergoing biopsy, revealing that elevated spermine levels were associated with PCa detection . This case underscores the significance of this compound in clinical diagnostics.

Case Study 2: Molecularly Imprinted Polymers (MIPs)

Research focused on developing MIPs targeting urinary spermine demonstrated the compound's ability to be captured and extracted effectively. The study highlighted the specific adsorption properties of MIPs towards spermine, enhancing detection methods for cancer biomarkers .

Biochemical Mechanism of Action

This compound interacts with various molecular targets, influencing their structural and functional properties:

- Molecular Targets : Primarily interacts with enzymes and proteins.

- Biochemical Pathways : Involved in the regulation of nucleic acid function, stabilizing DNA structures.

Vergleich Mit ähnlichen Verbindungen

Spermine Tetrahydrochloride (CAS 306-67-2)

- Structural Features: Non-deuterated spermine with four hydrochloride groups.

- Applications : Used in pharmaceutical development, plant growth enhancement, and as a building block for organic synthesis .

- Key Differences: Unlike the deuterated variant, it lacks isotopic labeling, limiting its use in tracer studies.

Spermidine Trihydrochloride (HY-B1776A)

- Structural Features : A trihydrochloride salt of spermidine, a precursor to spermine with one fewer amine group.

- Applications : Demonstrates antioxidant properties, stabilizes cell membranes, and improves plant stress resistance. Currently in Phase 3 clinical trials for therapeutic applications .

- Key Differences : The trihydrochloride form and shorter polyamine chain result in distinct pharmacokinetic profiles. Spermine-butane-d8’s deuterated structure offers advantages in metabolic studies, while spermidine trihydrochloride is more advanced in clinical development .

Diethylnorspermine Tetrahydrochloride (CAS 156886-85-0)

- Structural Features: Ethyl-substituted norspermine derivative with four hydrochloride groups.

- Key Differences: The ethyl substitutions and non-deuterated structure contrast with spermine-butane-d8’s deuterated butane chain, leading to differences in solubility, stability, and biological activity .

1-Naphthylacetyl Spermine Trihydrochloride (CAS 1049731-36-3)

- Structural Features : Spermine modified with a naphthylacetyl group and three hydrochloride groups.

- Applications : Used in targeted drug delivery systems due to its aromatic moiety, which enhances binding to specific cellular receptors .

- Key Differences : The naphthylacetyl group introduces steric hindrance and alters receptor affinity, whereas spermine-butane-d8 retains the parent compound’s structural simplicity for metabolic studies .

Pharmacokinetic and Functional Comparisons

Key Research Findings and Limitations

- This compound: Valued for its isotopic labeling, which enables precise tracking in metabolic pathways.

- While structurally distinct, its tetrahydrochloride form highlights the role of hydrochloride salts in improving solubility and bioavailability .

Biologische Aktivität

Spermine-butane-d8 tetrahydrochloride is a deuterated derivative of spermine, a naturally occurring polyamine that plays a crucial role in cellular functions. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the modulation of cellular processes and its applications in molecular biology.

- Molecular Formula : C₁₀H₃₀Cl₄N₄

- Molecular Weight : 334.157 g/mol

- Solubility : Highly soluble in water (348.2 g/L at 20°C)

- Stability : Known to be stable under physiological conditions

This compound interacts with various molecular targets, influencing their structural and functional properties. Key aspects of its mechanism include:

- DNA Interaction : The compound stabilizes DNA structures, facilitating the precipitation and isolation of DNA from aqueous solutions. This property is particularly useful in genetic studies and molecular biology applications.

- Chromatin Aggregation : It aids in the aggregation of chromatin, which is vital for studying chromosomal structures and gene expression regulation.

- Ion Channel Modulation : Research indicates that spermine derivatives can modulate ion channels, affecting cellular signaling pathways.

Pharmacokinetics

This compound is characterized by:

- Water Solubility : Enhances its bioavailability and ease of use in laboratory settings.

- Non-toxicity : Generally regarded as safe for use in biological experiments.

Applications in Scientific Research

This compound is employed across various fields, including:

- Molecular Biology : Used as a reagent for DNA precipitation and chromatin studies.

- Gene Transfer Studies : Acts as a building block for gene transfer agents, facilitating the transfer of genetic material into cells.

- Pharmacological Research : Investigated for its effects on cell signaling and potential therapeutic applications.

Data Table of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| DNA Stabilization | Aids in the stabilization and precipitation of DNA from solutions | |

| Chromatin Aggregation | Facilitates chromatin aggregation for structural studies | |

| Ion Channel Modulation | Modulates ion channels affecting cellular signaling pathways | |

| Gene Transfer | Serves as a building block for agents used in gene transfer experiments |

Case Studies

-

DNA Precipitation in Cancer Research :

In a study involving breast cancer tissue, this compound was utilized to precipitate DNA from low salt aqueous buffers, demonstrating its effectiveness in isolating nucleic acids from complex biological samples . -

Chromatin Structure Analysis :

Researchers have employed this compound to analyze chromatin structures, aiding in the understanding of gene regulation mechanisms under various physiological conditions . -

Modulation of Ion Channels :

A recent investigation highlighted the role of this compound in modulating ion channels, which could have implications for understanding cellular excitability and neurotransmission processes.

Analyse Chemischer Reaktionen

Chemical Reactions

Spermine-butane-d8 tetrahydrochloride participates in oxidation, reduction, and substitution reactions, driven by its polyamine structure.

a. Oxidation

-

Mechanism : Reacts with oxidizing agents (e.g., hydrogen peroxide) under alkaline conditions to form oxidized polyamine derivatives .

-

Products : Includes spermine dialdehyde, which interacts with glutathione during detoxification .

b. Reduction

-

Mechanism : Reduction with lithium aluminum hydride (LiAlH₄) in anhydrous ether converts oxidized derivatives back to their reduced forms.

c. Substitution

-

Mechanism : Halogenation or acetylation at amine groups alters reactivity and DNA-binding properties .

d. Radical Scavenging

-

Mechanism : Spermine directly neutralizes hydroxyl radicals (·OH), forming hydroxyspermine adducts .

-

Key Data :

Fragment Formula m/z ¹³C₂¹²C₈H₂₀N₂O₂ C₁₃H₂₀N₂O₂ 203 ¹³C¹²C₆H₁₄NO C₇H₁₄NO 130 ¹³C¹²C₂H₈N₂O C₃H₈N₂O 90

Biochemical Mechanisms

a. DNA Interaction

-

Mechanism : Binds to negatively charged DNA through electrostatic interactions, stabilizing double-stranded structures .

b. Antioxidant Activity

c. Metabolic Pathways

Regulatory Considerations

Vorbereitungsmethoden

Detailed Synthetic Procedure

A representative preparation involves the following steps:

-

- Spermine or its precursor molecules.

- Butane-d8 (fully deuterated butane).

- Hydrochloric acid (HCl), typically concentrated.

Synthesis of Deuterated Butane-Containing Spermine:

- The butane-d8 moiety is introduced into the spermine backbone via organic synthesis techniques such as nucleophilic substitution or reductive amination.

- Reactions are performed in anhydrous solvents under inert atmosphere to prevent proton exchange with hydrogen.

- Reaction conditions such as temperature, time, and reagent molar ratios are optimized to maximize incorporation of deuterium and yield.

Formation of Tetrahydrochloride Salt:

- The free base spermine-butane-d8 is dissolved in an appropriate solvent (e.g., ethanol or water).

- Hydrochloric acid is added dropwise to form the tetrahydrochloride salt.

- The salt precipitates out or is isolated by evaporation and recrystallization.

- The product is dried under vacuum and stored at low temperature (-20°C) to maintain stability.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Deuterium incorporation | Butane-d8, anhydrous solvents | Introduce deuterium into spermine chain |

| Amine functionalization | Nucleophilic substitution or reductive amination, inert atmosphere | Form spermine backbone with butane-d8 |

| Salt formation | Concentrated HCl, controlled addition | Convert free base to tetrahydrochloride salt |

| Purification | Recrystallization, vacuum drying | Purify and stabilize final compound |

Analytical Characterization

- Molecular formula: C10H22Cl4D8N4

- Molar mass: 356.23 g/mol

- Melting point: 310-311°C (decomposition)

- Storage: -20°C to prevent degradation

- Purity: Typically >95% with 97 atom % deuterium incorporation.

Research Findings on Preparation Optimization

Deuterium Incorporation Efficiency

Reaction Yield and Purity

- Optimized synthesis yields pure this compound suitable for biological and chemical research.

- Purification by recrystallization and drying under vacuum ensures removal of impurities and residual solvents.

- Analytical techniques such as NMR, mass spectrometry, and melting point determination confirm product identity and purity.

Stability Considerations

- The tetrahydrochloride salt form enhances stability against oxidation and moisture.

- Storage at -20°C is recommended to maintain compound integrity over time.

- Avoid prolonged exposure to air or moisture to prevent degradation.

Data Table: Summary of Preparation Parameters

| Parameter | Details | Notes |

|---|---|---|

| Starting material | Spermine or precursor + butane-d8 | Butane-d8 provides deuterium labeling |

| Solvent | Anhydrous organic solvents (e.g., ethanol) | Prevents proton exchange |

| Reaction atmosphere | Inert gas (nitrogen or argon) | Maintains deuterium incorporation |

| Temperature | Typically room temp to moderate heating | Optimized for reaction kinetics |

| Reaction time | Several hours to overnight | Depends on scale and reagent ratios |

| Salt formation reagent | Concentrated hydrochloric acid | Forms tetrahydrochloride salt |

| Purification | Recrystallization, vacuum drying | Ensures high purity |

| Storage | -20°C, dry environment | Maintains compound stability |

| Deuterium incorporation level | ~97 atom % D | Verified by NMR and mass spectrometry |

Q & A

Q. What is the role of Spermine-butane-d8 tetrahydrochloride in isotopic labeling studies, and how does its deuterated structure influence experimental outcomes?

this compound is a deuterated polyamine used to trace metabolic pathways and quantify endogenous spermine via mass spectrometry (MS). The deuterium substitution minimizes isotopic interference, enabling precise tracking in cellular uptake, excretion, or enzymatic modification studies. Researchers should validate its purity using -NMR to confirm deuterium enrichment (>98%) and ensure solubility in aqueous buffers (adjusted to pH 7.4 for physiological conditions) .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. A validated method includes:

- Sample preparation : Deproteinization with methanol:acetonitrile (1:1) to minimize matrix effects.

- Chromatography : Reverse-phase C18 column with 0.1% formic acid in water/acetonitrile gradient.

- Detection : Multiple reaction monitoring (MRM) transitions specific to the deuterated compound (e.g., m/z 348 → 129 for quantification). Calibration curves should span 1–1000 ng/mL with ≤15% variability .

Q. How should researchers handle stability challenges during storage and experimental use?

Store lyophilized this compound at -80°C in desiccated conditions to prevent hygroscopic degradation. For in vitro studies, prepare fresh solutions in phosphate-buffered saline (PBS) and avoid freeze-thaw cycles. Stability under physiological pH (7.0–7.8) should be confirmed via UV-Vis spectroscopy (absorbance at 260 nm) over 24 hours .

Advanced Research Questions

Q. How can experimental design address contradictions in cellular uptake data for this compound across different cell lines?

Discrepancies may arise from variations in polyamine transporter (PAT1/SLC3A2) expression. To resolve this:

- Control experiments : Knockdown PAT1 using siRNA and compare uptake via LC-MS/MS.

- Data normalization : Express uptake relative to total protein content (Bradford assay).

- Statistical rigor : Apply two-way ANOVA to assess cell-line-specific effects and treatment interactions, followed by Bonferroni correction for multiple comparisons .

Q. What methodologies optimize the use of this compound in studying polyamine homeostasis under hypoxic conditions?

Hypoxia alters polyamine metabolism via HIF-1α regulation. A robust approach includes:

- Hypoxia induction : Use 1% O chambers and validate hypoxia via HIF-1α western blot.

- Isotope dilution assays : Co-administer -labeled spermidine to distinguish hypoxia-specific metabolic flux.

- Data integration : Combine MS data with transcriptomic analysis (RNA-seq) of polyamine biosynthesis genes (e.g., ODC1, SRM) .

Q. How can researchers differentiate between artifact and genuine biological effects when using this compound in in vivo models?

Artifacts may arise from off-target binding or deuterium kinetic isotope effects. Mitigation strategies:

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in wild-type vs. polyamine-deficient (e.g., SMS knockout) mice.

- Cross-validation : Compare results with non-deuterated spermine controls.

- Mechanistic studies : Use CRISPR-Cas9 to disrupt putative binding partners identified via co-immunoprecipitation .

Methodological Best Practices

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?

Use nonlinear regression models (e.g., log[inhibitor] vs. response in Prism) to calculate EC values. For skewed data, apply Box-Cox transformation. Report 95% confidence intervals and assess goodness-of-fit via Akaike information criterion (AIC) .

Q. How should researchers validate the specificity of antibodies used in this compound immunoassays?

Perform:

- Competitive ELISA : Pre-incubate antibodies with excess deuterated vs. non-deuterated spermine.

- Cross-reactivity screening : Test against structurally similar polyamines (e.g., spermidine-d6).

- Negative controls : Include tissue samples from polyamine-depleted models .

Cross-Disciplinary Applications

Q. What innovations in synthetic chemistry could improve the yield of this compound?

Optimize deuterium incorporation via catalytic deuteration using Pd/C or Raney nickel under D atmosphere. Monitor reaction progress via -NMR and purify intermediates using ion-exchange chromatography (Dowex 50WX8 resin) .

Q. How can this compound be integrated with CRISPR-Cas9 screens to study polyamine-related gene networks?

Combine pooled CRISPR libraries (e.g., Brunello) with LC-MS-based metabolomics. Prioritize hits via gene set enrichment analysis (GSEA) focusing on polyamine metabolism pathways (KEGG: map00330). Validate using stable isotope-resolved tracing (SIRM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.